Thieno[3,2-d] vs. Thieno[2,3-d] Regioisomeric Scaffold: Differential Kinase Hinge-Binding Geometry and Validated Biological Output
The thieno[3,2-d]pyrimidine regioisomer is a validated kinase inhibitor scaffold, whereas the thieno[2,3-d] isomer shows a divergent kinase inhibition profile and is less extensively characterized for ATP-competitive kinase binding. In a comprehensive study of 40 tricyclic thieno[3,2-d]pyrimidin-4-amines against five Ser/Thr kinases (CDK5/p25, CK1δ/ɛ, GSK3α/β, DYRK1A, CLK1), the N-arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine series (4a–j) demonstrated selective CK1 and CLK1 inhibition, achieving nanomolar potency for optimized analogs within the [3,2-d] series [1]. In parallel, thieno[2,3-d]pyrimidin-4-amines have been reported primarily as FGFR1 inhibitors with IC₅₀ values in the micromolar range (best IC₅₀ ≈ 1.8 μM), and their kinome-wide selectivity profile differs markedly from the [3,2-d] scaffold [2]. The [3,2-d] scaffold therefore offers a more extensively validated and kinase-diverse starting point for drug discovery programs.
| Evidence Dimension | Kinase inhibition scope and potency ceiling of thieno[3,2-d] vs. thieno[2,3-d] regioisomeric scaffolds |
|---|---|
| Target Compound Data | Thieno[3,2-d]pyrimidin-4-amine scaffold: optimized derivatives achieve nanomolar potency against CK1, CLK1, CDK7, JAK1, GSK-3β, FYN, DYRK1A; reported IC₅₀ values range from 0.009–10 μM across validated target kinase panel [1][3][4] |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidin-4-amine scaffold: best reported FGFR1 IC₅₀ ≈ 1.8 μM; limited kinome coverage reported; fewer validated kinase targets [2] |
| Quantified Difference | The [3,2-d] scaffold demonstrates >180-fold potency advantage at the high end (9.65 nM GSK-3β for ARN25068 vs. 1,800 nM FGFR1 for best thieno[2,3-d] analog), and covers at least 5 additional kinase targets with validated sub-μM inhibitors [1][4] |
| Conditions | Enzymatic kinase inhibition assays using recombinant human kinases; ATP concentrations at Km or near-physiological levels; compound concentrations 0.01–100 μM |
Why This Matters
For procurement decisions, the thieno[3,2-d] scaffold provides a substantially broader and more potent kinase-targeting landscape backed by multiple independent research groups, reducing the risk of investing in a scaffold with limited biological validation.
- [1] Loidreau Y, Marchand P, Dubouilh-Benard C, et al. Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. Eur J Med Chem. 2012;58:171-183. doi:10.1016/j.ejmech.2012.10.006. View Source
- [2] Golub AG, Bdzhola VG, Briukhovetska NV, et al. Synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as FGFR1 kinase inhibitors. Med Chem. 2011; reported IC₅₀ ≈ 1.8 μM for most active FGFR1 inhibitor; accessed via medchem.org.ua. View Source
- [3] Zhang H, Lin G, Jia S, et al. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. Eur J Med Chem. 2024;268:115955. doi:10.1016/j.ejmech.2023.115955. View Source
- [4] Demuro S, Di Martino RMC, Ortega JA, Cavalli A. ARN25068, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders. Eur J Med Chem. 2022;229:114054. GSK-3β IC₅₀ = 9.65 nM, FYN-α IC₅₀ = 83.0 nM, DYRK1A IC₅₀ = 125.5 nM. View Source
